The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied using techniques such as X-ray crystallography [, , , , , , , ], NMR spectroscopy [, , , , , ], and computational methods [, ]. These studies provide valuable insights into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their biological activity.
The mechanism of action of pyrazolo[3,4-b]pyridine derivatives is diverse and depends on the specific substituents and their target. For example:* HSP90 inhibitors: Some pyrazolo[3,4-b]pyridine derivatives exhibit potent inhibitory activity against heat shock protein 90 (HSP90) []. They bind to the ATP-binding site of HSP90, disrupting its chaperone function and leading to the degradation of client proteins involved in cancer cell growth and survival.* mGluR5 negative allosteric modulators: Other derivatives act as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) []. They bind to an allosteric site on the receptor, reducing glutamate signaling and offering potential therapeutic benefits in neurological disorders like Parkinson's disease.
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